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Compound of Interest

Compound Name: 3-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B045797 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethoxy-4-methoxybenzaldehyde, also known as O-Ethylisovanillin, is an aromatic aldehyde

and a derivative of vanillin.[1] It serves as a pharmaceutical intermediate and may be used in

the synthesis of compounds investigated for roles in neuroinflammatory diseases.[2] Mass

spectrometry is a critical analytical technique for the structural elucidation and quality control of

such compounds. This application note provides a detailed interpretation of the mass

spectrometry data for 3-Ethoxy-4-methoxybenzaldehyde and a standard protocol for its

analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry Data Interpretation
The mass spectrum of 3-Ethoxy-4-methoxybenzaldehyde is characterized by a distinct

molecular ion peak and several major fragment ions that arise from predictable cleavage

patterns of the ethoxy, methoxy, and aldehyde functional groups. The molecular formula of the

compound is C₁₀H₁₂O₃, with an exact mass of approximately 180.0786 g/mol .[3]

Summary of Mass Spectrometry Data
The quantitative data obtained from the mass spectrum of 3-Ethoxy-4-methoxybenzaldehyde
is summarized in the table below. The table includes the mass-to-charge ratio (m/z), the
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proposed chemical formula of the fragment ion, the plausible neutral loss from the parent

molecule, and a brief description of the fragmentation.

m/z
Proposed Ion
Formula

Neutral Loss Description

180 [C₁₀H₁₂O₃]⁺• - Molecular Ion (M⁺•)

152 [C₈H₈O₃]⁺• C₂H₄
Loss of ethylene from

the ethoxy group

151 [C₈H₇O₃]⁺ •C₂H₅

Loss of an ethyl

radical from the

ethoxy group

Note: The relative abundances of the fragments are not specified as they can vary depending

on the instrument and experimental conditions. However, fragments resulting from the

cleavage of ether bonds are typically prominent.

Fragmentation Pathway
The fragmentation of 3-Ethoxy-4-methoxybenzaldehyde upon electron ionization (EI) begins

with the formation of the molecular ion (M⁺•) at m/z 180. The primary fragmentation events

involve the cleavage of the side chains:

Formation of the m/z 152 ion: This fragment is formed by the loss of a neutral ethylene

molecule (C₂H₄, 28 Da) from the molecular ion. This is a common fragmentation pathway for

ethyl aryl ethers, often proceeding through a rearrangement reaction.

Formation of the m/z 151 ion: This prominent fragment arises from the loss of an ethyl

radical (•C₂H₅, 29 Da). This alpha-cleavage of the ether bond results in a stable, resonance-

delocalized cation. For the isomeric compound 4-Ethoxy-3-methoxybenzaldehyde, the

fragment at m/z 151 is noted as the most abundant peak (base peak).[4]

The proposed fragmentation pathway is visualized in the diagram below.

Caption: Fragmentation pathway of 3-Ethoxy-4-methoxybenzaldehyde.
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Experimental Protocols
This section outlines a standard protocol for the analysis of 3-Ethoxy-4-
methoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This

method is suitable for the separation and identification of volatile and semi-volatile aromatic

aldehydes.

Sample Preparation
Standard Solution: Prepare a stock solution of 1 mg/mL of 3-Ethoxy-4-
methoxybenzaldehyde by dissolving the solid compound in a high-purity solvent such as

methanol or ethyl acetate.[2]

Working Solutions: Perform serial dilutions of the stock solution with the same solvent to

create working solutions at concentrations appropriate for GC-MS analysis (e.g., 1-100

µg/mL).

Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological fluids,

reaction mixtures), an appropriate extraction method such as liquid-liquid extraction (LLE) or

solid-phase extraction (SPE) should be employed to isolate the analyte and remove

interfering substances.

GC-MS Analysis Workflow
The general workflow for the GC-MS analysis is depicted below.

Sample Preparation
(1-100 µg/mL)

GC Injection
(1 µL, Split/Splitless)

Chromatographic Separation
(Capillary Column)

Ionization
(Electron Ionization, 70 eV)

Mass Analysis
(Quadrupole Analyzer)

Data Acquisition
& Interpretation

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis of aromatic aldehydes.

Instrument Parameters
The following are typical instrument parameters for the analysis of aromatic aldehydes. These

may need to be optimized for the specific instrument in use.
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Gas Chromatograph (GC)

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis or with a

split ratio (e.g., 20:1) for higher concentrations.

Injector Temperature: 250 °C

Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x

0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase

(e.g., DB-5ms or equivalent).

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: Increase at 10 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS)

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-450.

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Conclusion
The mass spectrum of 3-Ethoxy-4-methoxybenzaldehyde is well-defined, with a clear

molecular ion peak at m/z 180 and characteristic fragment ions at m/z 152 and 151,
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corresponding to the loss of ethylene and an ethyl radical, respectively. The provided GC-MS

protocol offers a robust method for the reliable analysis of this and similar aromatic aldehydes,

which is essential for identity confirmation and purity assessment in research and

pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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